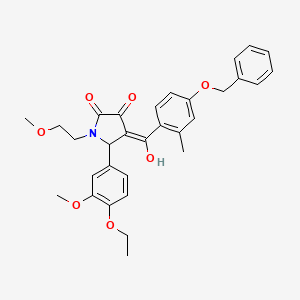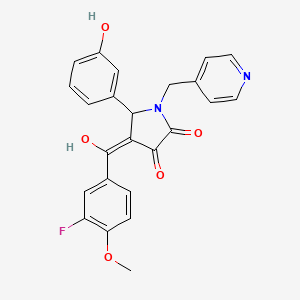![molecular formula C27H25N5O5S B12013548 (2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12013548.png)
(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is a complex organic molecule featuring a triazole ring, phenyl groups, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the phenyl and ethoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the sulfanyl group: This step involves the reaction of the triazole intermediate with a thiol compound.
Formation of the hydrazinylidene linkage: This is achieved through a condensation reaction between the triazole-thiol intermediate and an acyl hydrazide.
Attachment of the phenoxyacetic acid moiety: This final step involves the reaction of the hydrazinylidene intermediate with phenoxyacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinylidene linkage can be reduced to a hydrazine using reducing agents like sodium borohydride.
Substitution: The phenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl and ethoxyphenyl derivatives.
Applications De Recherche Scientifique
(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of (2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups may play a role in binding to these targets, while the sulfanyl and hydrazinylidene linkages could be involved in redox reactions or other biochemical processes.
Comparaison Avec Des Composés Similaires
(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid: can be compared to other compounds with similar structural features, such as:
Ethyl acetoacetate: A simpler compound with a similar acetic acid moiety.
Disilane-bridged architectures:
These comparisons highlight the unique combination of structural features in This compound
Propriétés
Formule moléculaire |
C27H25N5O5S |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
2-[2-[(E)-[[2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H25N5O5S/c1-2-36-22-14-12-21(13-15-22)32-26(19-8-4-3-5-9-19)30-31-27(32)38-18-24(33)29-28-16-20-10-6-7-11-23(20)37-17-25(34)35/h3-16H,2,17-18H2,1H3,(H,29,33)(H,34,35)/b28-16+ |
Clé InChI |
OCFYGACORGYIGZ-LQKURTRISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12013514.png)
![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12013522.png)

![N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12013535.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013543.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B12013551.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)


